5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Description
5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C14H14ClN3O4 and its molecular weight is 323.73. The purity is usually 95%.
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Biological Activity
5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known by its CAS number 321430-78-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological properties, including antitumor and antimicrobial activities. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H14ClN3O4. It features a pyrimidine ring substituted with an amino group and a chlorophenoxy chain. The presence of these functional groups is crucial for its biological interactions.
Antitumor Activity
Research has indicated that compounds similar to this compound may possess significant antitumor activity. In vitro studies have demonstrated that derivatives based on this structure can inhibit the proliferation of various human cancer cell lines. For instance, one study highlighted the synthesis of derivatives that showed IC50 values ranging from 0.45 to 5.08 μM against five different cancer cell lines, indicating potent antitumor effects compared to established drugs like Sunitinib .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Screening tests have shown that certain derivatives exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis while being less effective against Gram-negative strains like Escherichia coli. The minimal inhibitory concentration (MIC) values for active compounds were notably high . Additionally, antifungal properties were observed in some derivatives, with several showing activity against yeast strains like Pichia pastoris at lower MIC values than those seen in bacterial assays .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Nucleophilic Interactions : The amino group may participate in nucleophilic attacks on electrophilic centers in target biomolecules.
- Hydrogen Bonding : The presence of hydroxyl and carbonyl groups allows for potential hydrogen bonding interactions that could stabilize binding to biological targets .
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antitumor Studies : A series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The most promising candidates exhibited IC50 values significantly lower than those of standard chemotherapeutics .
- Antimicrobial Screening : A comprehensive screening of various derivatives against microbial strains revealed selective antibacterial properties with significant activity against specific Gram-positive bacteria but limited efficacy against Gram-negative bacteria .
Data Tables
Biological Activity | Compound | IC50 (μM) | Target Organism |
---|---|---|---|
Antitumor | This compound | 0.45 - 5.08 | Various Cancer Cell Lines |
Antibacterial | Derivative A | High | Bacillus subtilis |
Antifungal | Derivative B | Low | Pichia pastoris |
Properties
IUPAC Name |
5-[2-(3-chlorophenoxy)ethanimidoyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4/c1-17-12(19)11(13(20)18(2)14(17)21)10(16)7-22-9-5-3-4-8(15)6-9/h3-6,16,19H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOLPPUUHXDTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=N)COC2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.